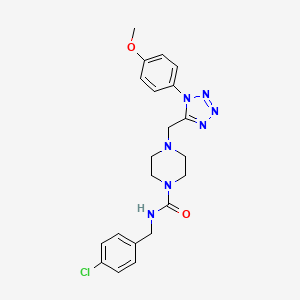

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

This compound belongs to a class of piperazine-carboxamide derivatives featuring a tetrazole moiety. Its structure integrates a 4-chlorobenzyl group attached to the piperazine nitrogen and a 4-methoxyphenyl-substituted tetrazole linked via a methylene bridge.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O2/c1-31-19-8-6-18(7-9-19)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-14-16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRBDGCVFPSRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chlorobenzyl group and a methoxyphenyl-tetrazole moiety , along with a carboxamide functional group. This combination enhances its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClN₆O₂ |

| Molecular Weight | 372.8 g/mol |

| CAS Number | 941964-81-4 |

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors or enzymes. The mechanism likely involves binding to these molecular targets, which can lead to various pharmacological effects, including:

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

- Receptor Modulation : Piperazine derivatives are known for their interactions with neurotransmitter receptors, which could indicate potential applications in neuropharmacology .

Anticancer Research

Research has indicated that piperazine derivatives possess potent antiproliferative activity against multiple cancer types. For instance, studies have demonstrated that related compounds inhibit cell growth in liver, breast, colon, and gastric cancer cell lines. The mechanism includes:

- Induction of apoptosis

- Inhibition of microtubule synthesis

- Disruption of angiogenesis, crucial for tumor growth and metastasis .

A comparative study on the cytotoxicity of various piperazine derivatives showed that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HUH7 (Liver) | 10.5 |

| MCF7 (Breast) | 15.3 |

| HCT116 (Colon) | 12.8 |

| KATO3 (Gastric) | 9.7 |

Other Biological Activities

In addition to anticancer properties, piperazine derivatives have been explored for their potential as:

- Antimicrobial Agents : Some studies suggest that related tetrazole compounds exhibit antibacterial and antifungal activities .

- Neuropharmacological Effects : The modulation of dopamine receptors indicates potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

- Cytotoxicity in Cancer Models : A study involving a series of piperazine derivatives demonstrated significant growth inhibition in various cancer cell lines, reinforcing the potential therapeutic utility of this compound.

- Mechanistic Insights : Research has shown that these compounds can induce apoptosis through different pathways, including mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibits significant potential in drug development:

- Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin and dopamine receptors, which are critical in treating neurological disorders.

- Anticancer Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Pharmacological Studies

Research into the pharmacodynamics of this compound is essential for understanding its therapeutic potential:

- Binding Affinity : Investigations into its binding affinity to various enzymes and receptors can provide insights into its mechanism of action. Studies have indicated that it may interact with enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognition.

- Cellular Pathways : The compound's effects on cellular pathways have been observed, suggesting possible applications in neuropharmacology and psychopharmacology.

Neuropharmacological Research

A study investigating the effects of this compound on serotonin receptor modulation demonstrated that it could enhance serotonin signaling, indicating potential use in treating depression and anxiety disorders. The study utilized animal models to assess behavioral changes associated with serotonin receptor activation.

Anticancer Investigations

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies targeting specific molecular pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

The 1-(4-methoxyphenyl)-1H-tetrazole group in the target compound is critical for electronic and steric interactions. Comparisons include:

- N-(m-Tolyl)-4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049364-29-5): Replaces the 4-methoxyphenyl group with a p-tolyl group (methyl substitution) and the 4-chlorobenzyl with m-tolyl.

- N-Phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049434-96-9): Uses an unsubstituted phenyl group on the tetrazole, eliminating methoxy-mediated hydrogen bonding opportunities .

Table 1: Substituent Effects on Tetrazole-Containing Piperazine Derivatives

*Calculated molecular weight based on formula C₂₁H₂₂ClN₇O₂.

Piperazine-Carboxamide Modifications

The piperazine-carboxamide scaffold is shared with angiotensin II receptor blockers (ARBs) like losartan and valsartan , which utilize tetrazoles for binding to the AT₁ receptor . However, the target compound’s 4-chlorobenzyl group diverges from ARBs’ biphenyltetrazole motifs, suggesting distinct target selectivity.

Table 2: Pharmacological Relevance of Tetrazole-Piperazine Hybrids

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the tetrazole core via cyclization reactions. For example, tetrazole derivatives can be synthesized using sodium azide and nitriles under reflux conditions (e.g., acetonitrile, 80°C, 12 h) . Subsequent alkylation of the tetrazole with a chlorobenzyl group may involve nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a base like K₂CO₃ in DMF. Piperazine carboxamide formation can be achieved by reacting the intermediate with chloroacetyl chloride, followed by coupling with 4-methoxyphenyltetrazole via a carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM) . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the chlorobenzyl (δ ~4.3 ppm, singlet for CH₂), piperazine (δ ~3.2–2.8 ppm, multiplet), and tetrazole (δ ~8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and tetrazole (N=N stretch ~1450 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 483.15; observed = 483.14) .

Q. How can researchers optimize reaction yields for the tetrazole-piperazine coupling step?

- Methodological Answer : Yield optimization requires precise stoichiometry (1:1.2 molar ratio of piperazine intermediate to tetrazole derivative) and catalysis. Using a Pd-based catalyst (e.g., Pd(OAc)₂, 5 mol%) in DMF at 100°C for 6–8 h improves cross-coupling efficiency . Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and quench with ice-water to precipitate the product .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and DMSO concentrations (<0.1% v/v).

- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for enzyme inhibition) .

- Perform structural analogs studies to isolate the impact of the 4-methoxyphenyl group on activity .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Set grid parameters to cover the active site (20 ų box) and apply Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to refine pharmacophore models .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) with sonication (30 min) to enhance solubility.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (oil-in-water emulsion, 200 nm size) to improve bioavailability .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperazine nitrogen, which are cleaved enzymatically in vivo .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (GraphPad Prism): .

- Validate IC₅₀ values with triplicate experiments (CV <15%) and report 95% confidence intervals .

Q. How should crystallographic data be interpreted to resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Refine X-ray diffraction data (λ = 1.5418 Å) using SHELXTL-97. Assign anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically (C–H = 0.93–0.97 Å) .

- Validate bond angles/ distances against Cambridge Structural Database (CSD) entries for similar piperazine-tetrazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.